![molecular formula C19H24N2O2 B5526059 3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinolinol derivatives, closely related to the compound of interest, has been explored in various studies. For example, the synthesis of optically active quinolinone derivatives, demonstrating the importance of specific intermediates and the impact of stereochemistry on biological activity, was reported by Fujioka et al. (1996) in their study on cardiotonic agents (Fujioka et al., 1996). Moreover, the work by Vandekerckhove et al. (2015) on the synthesis of functionalized aminoquinolines through intermediate cyclization processes underscores the versatility and potential of quinolinol derivatives in medicinal chemistry (Vandekerckhove et al., 2015).

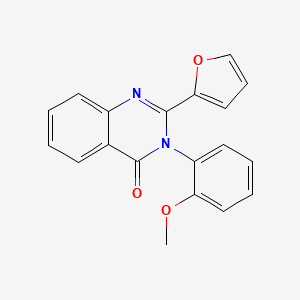

Molecular Structure Analysis

Studies on quinolinone derivatives, including molecular docking and ADMET analysis, such as the one conducted by Sarkar et al. (2021), highlight the importance of understanding the molecular structure for predicting biological activity and potential pharmaceutical applications (Sarkar et al., 2021).

Chemical Reactions and Properties

Research on the chemical reactions of quinolinone derivatives reveals the diversity of chemical transformations these compounds can undergo. For instance, the study by Asghari et al. (2014) on the antibacterial activity of pyranoquinoline derivatives demonstrates the potential for these compounds to be functionalized for specific biological activities (Asghari et al., 2014).

Physical Properties Analysis

The study of physical properties, including spectroscopic analyses, is crucial for the characterization and application of quinolinol derivatives. The work by Ismail et al. (2013) on the spectroscopic analysis of a quinolinone derivative provides insights into the compound's structure through experimental and theoretical approaches (Ismail et al., 2013).

Chemical Properties Analysis

The exploration of chemical properties, such as reactivity and stability, is fundamental to understanding and applying quinolinol derivatives. The research by Pourmousavi et al. (2016) on the synthesis, spectroscopic investigations, and computational study of quinolinol derivatives underscores the importance of detailed chemical property analysis for potential applications in optoelectronic devices and nonlinear optical behavior (Pourmousavi et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiplasmodial and Antifungal Activity : A study highlighted the synthesis of N-functionalized aminoquinolines through cyclization of diallylaminoquinolines, leading to compounds with moderate activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives displayed antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Antibacterial Activity : The synthesis of pyranoquinoline derivatives, via reactions involving 4-hydroxy-1-methyl-2(1H)-quinolinone, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Synthetic Methodologies

Chemoenzymatic Synthesis : Demonstrating a chemoenzymatic route to synthesize key intermediates for new quinolone antitumor compounds, this method illustrates the versatility of diallylamine in synthetic chemistry, potentially applicable for the synthesis of compounds similar to "3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol" (Kamal et al., 2004).

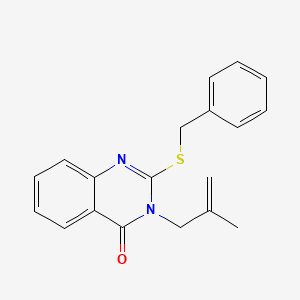

Synthesis of Quinazolinones : Utilizing a poly(ethylene glycol) supported aza-Wittig reaction, this study efficiently synthesizes 2-dialkylamino-4(3H)-quinazolinones, underscoring the utility of diallylamino compounds in synthesizing heterocyclic compounds with potential biological activities (Xie et al., 2008).

Propriétés

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(23-7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMILEAUYYHIAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethoxy-2-methylquinolin-4-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)